molecular formula C13H18O3 B14669649 5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate CAS No. 51067-62-0

5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate

Cat. No.: B14669649
CAS No.: 51067-62-0
M. Wt: 222.28 g/mol
InChI Key: YGFLJAQSRCWMLV-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with tert-butyl, methyl, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the reaction of a cyclohexadiene derivative with tert-butyl and methyl substituents. The reaction conditions often include the use of organic solvents such as ethyl acetate and the application of column chromatography for purification . The reaction mixture is usually poured into ice water and extracted with ethyl acetate, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s electrophilic nature allows it to participate in various biochemical reactions, potentially affecting cellular processes . The specific molecular targets and pathways involved depend on the compound’s structure and the context of its use .

Properties

CAS No.

51067-62-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(5-tert-butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl) acetate

InChI

InChI=1S/C13H18O3/c1-9(14)16-13(5)8-6-7-10(11(13)15)12(2,3)4/h6-8H,1-5H3

InChI Key

YGFLJAQSRCWMLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C=CC=C(C1=O)C(C)(C)C)C

Origin of Product

United States

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